molecular formula C11H12BrNO B13868223 3-Bromo-4-butoxybenzonitrile

3-Bromo-4-butoxybenzonitrile

Cat. No.: B13868223
M. Wt: 254.12 g/mol
InChI Key: JSIODFQWDAEXST-UHFFFAOYSA-N
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Description

This compound belongs to the benzonitrile family, characterized by a nitrile group (-C≡N) attached to a benzene ring. The "3-bromo-4-butoxy" substituents indicate a bromine atom at the third carbon and a butoxy group (-O-C₄H₉) at the fourth carbon of the aromatic ring. Such substitutions influence physical properties (e.g., solubility, melting point) and reactivity, making it relevant in medicinal chemistry and materials science. However, specific data on this compound (e.g., synthesis, applications) are absent in the provided sources; thus, comparisons will focus on structurally related compounds from the evidence.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

3-bromo-4-butoxybenzonitrile

InChI

InChI=1S/C11H12BrNO/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7H,2-3,6H2,1H3

InChI Key

JSIODFQWDAEXST-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-butoxybenzonitrile typically involves the bromination of 4-butoxybenzonitrile. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-butoxybenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

    Substitution: Formation of 3-amino-4-butoxybenzonitrile or 3-thio-4-butoxybenzonitrile.

    Oxidation: Formation of 3-bromo-4-butoxybenzaldehyde or 3-bromo-4-butoxybenzoic acid.

    Reduction: Formation of 3-bromo-4-butoxyaniline.

Scientific Research Applications

3-Bromo-4-butoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-butoxybenzonitrile depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is displaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitrile group is hydrogenated to form an amine, involving the transfer of hydrogen atoms facilitated by a catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

The provided evidence includes benzonitrile derivatives with bromine and diverse substituents at positions 3 and 3. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Evidence ID
3-Bromo-4-hydroxy-5-iodobenzonitrile -Br (3), -OH (4), -I (5) C₇H₃BrINO 327.92 Halogen-rich; potential halogen bonding applications
3-Bromo-5-ethoxy-4-hydroxybenzonitrile -Br (3), -OH (4), -OCH₂CH₃ (5) C₉H₈BrNO₂ 258.07 Bioactive; used in pharmaceutical research
3-Bromo-4-phenoxybenzonitrile -Br (3), -OPh (4) C₁₃H₈BrNO 274.11 Phenoxy group enhances lipophilicity
4-(3-Bromo-4-methylphenoxy)benzonitrile -Br (3), -CH₃ (4), -OPh C₁₄H₁₀BrNO 288.14 Methyl group improves stability
3-Bromo-4-ethoxybenzonitrile -Br (3), -OCH₂CH₃ (4) C₉H₈BrNO 226.07 Ethoxy group balances solubility and reactivity
3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile -Br (3), -S-CH₃ (4) C₁₄H₁₀BrNOS 328.26 Sulfur-containing; medicinal chemistry applications

Physicochemical Properties

  • Halogen Effects : The presence of bromine and iodine (e.g., in ) increases molecular weight and polarizability, enhancing intermolecular interactions like halogen bonding .
  • Oxygen vs. Sulfur Substituents: Hydroxy or ethoxy groups () improve hydrogen bonding capacity, affecting solubility in polar solvents.
  • Aromatic vs. Aliphatic Chains: Phenoxy groups () contribute to higher lipophilicity compared to aliphatic ethers like ethoxy (), impacting membrane permeability in drug design .

Key Research Findings

  • Synthetic Strategies: Multi-step reactions (e.g., nucleophilic substitution, Suzuki coupling) are common for introducing substituents like phenoxy or ethoxy groups .
  • Analytical Techniques : NMR and mass spectrometry () confirm structural integrity, while IR spectroscopy identifies functional groups like nitriles (-C≡N) .
  • Structure-Activity Relationships (SAR) : Ethoxy and methylsulfanyl groups () optimize pharmacokinetic profiles by balancing solubility and metabolic stability .

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